molecular formula C17H14N2O4S B11711396 Methyl 4-[(6-methoxy-1,3-benzothiazol-2-yl)carbamoyl]benzoate CAS No. 313504-90-4

Methyl 4-[(6-methoxy-1,3-benzothiazol-2-yl)carbamoyl]benzoate

Cat. No.: B11711396
CAS No.: 313504-90-4
M. Wt: 342.4 g/mol
InChI Key: JEVHYZCXAAVJDW-UHFFFAOYSA-N
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Description

Methyl 4-[(6-methoxy-1,3-benzothiazol-2-yl)carbamoyl]benzoate is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

The synthesis of Methyl 4-[(6-methoxy-1,3-benzothiazol-2-yl)carbamoyl]benzoate can be achieved through several synthetic routes. One common method involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization to form the benzothiazole ring . The reaction conditions typically involve the use of acids or acyl chlorides as catalysts. Industrial production methods may include microwave irradiation and one-pot multicomponent reactions to enhance yield and efficiency .

Chemical Reactions Analysis

Methyl 4-[(6-methoxy-1,3-benzothiazol-2-yl)carbamoyl]benzoate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of Methyl 4-[(6-methoxy-1,3-benzothiazol-2-yl)carbamoyl]benzoate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Methyl 4-[(6-methoxy-1,3-benzothiazol-2-yl)carbamoyl]benzoate can be compared with other benzothiazole derivatives, such as:

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.

Properties

CAS No.

313504-90-4

Molecular Formula

C17H14N2O4S

Molecular Weight

342.4 g/mol

IUPAC Name

methyl 4-[(6-methoxy-1,3-benzothiazol-2-yl)carbamoyl]benzoate

InChI

InChI=1S/C17H14N2O4S/c1-22-12-7-8-13-14(9-12)24-17(18-13)19-15(20)10-3-5-11(6-4-10)16(21)23-2/h3-9H,1-2H3,(H,18,19,20)

InChI Key

JEVHYZCXAAVJDW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)C(=O)OC

Origin of Product

United States

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